molecular formula C14H22N2 B1394105 N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine CAS No. 920462-26-6

N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine

Cat. No. B1394105
M. Wt: 218.34 g/mol
InChI Key: RLFLKNXWHSUKCT-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine, also known as N-methyl-1-(2-piperidin-1-ylmethyl)benzene, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular weight of 197.25 g/mol. N-methyl-1-(2-piperidin-1-ylmethyl)benzene is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis Techniques

  • Asymmetric Synthesis : A study demonstrates the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of substituted diamino alcohols and other related compounds (Froelich et al., 1996).

  • Imine Synthesis : Research on the synthesis of Imine: phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine using density functional theory method provides insights into optimal temperature conditions for the synthesis process (Jafari, 2018).

Application in Chemistry

  • Chemical Synthesis : A study presents the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, highlighting its structure and chemical properties (Younas et al., 2014).

  • Photocytotoxicity and Cellular Imaging : Research involving Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine shows significant photocytotoxicity and potential for cellular imaging (Basu et al., 2014).

Biological Applications

  • Anticonvulsant Agents : A series of schiff bases synthesized from 3-aminomethyl pyridine, including N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, demonstrated significant anticonvulsant activity (Pandey & Srivastava, 2011).

  • Serotonin Receptor Agonists : Novel derivatives of 2-pyridinemethylamine were studied as selective, potent, and orally active agonists at 5-HT1A receptors, showing antidepressant potential (Vacher et al., 1999).

  • Bone Formation : A compound identified as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine showed a dose-dependent increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).

Neurological Studies

  • Neuropathic Pain Research : The use of specific 5-HT(1A) receptor agonists, including compounds related to N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine, demonstrated analgesic effects in models of neuropathic pain (Deseure et al., 2002); (Colpaert et al., 2004).

properties

IUPAC Name

N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-11-13-7-3-4-8-14(13)12-16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFLKNXWHSUKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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